molecular formula C9H15N3O B4756434 N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]acetamide

N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]acetamide

Cat. No. B4756434
M. Wt: 181.23 g/mol
InChI Key: SUXHIWHGJOSFNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]acetamide, also known as DPEAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPEAA is a pyrazole derivative that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]acetamide is not fully understood. However, studies have suggested that N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]acetamide may act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]acetamide has also been shown to inhibit the production of nitric oxide, which is involved in the immune response.
Biochemical and Physiological Effects
Studies have shown that N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]acetamide has anti-inflammatory properties, which may be due to its inhibition of COX-2. Additionally, N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]acetamide has been shown to have antioxidant properties, which may be due to its ability to scavenge free radicals. N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]acetamide has also been shown to have antifungal activity against certain species of fungi.

Advantages and Limitations for Lab Experiments

N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]acetamide has several advantages for lab experiments, including its ease of synthesis and purification. Additionally, N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]acetamide has been shown to be stable under different conditions, making it suitable for various experiments. However, N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]acetamide has limitations, including its low solubility in water, which may limit its use in some experiments.

Future Directions

There are several future directions for the study of N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]acetamide. One potential direction is the development of N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]acetamide-based drugs for the treatment of inflammatory diseases. Additionally, N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]acetamide could be studied for its potential as a corrosion inhibitor in different industries. Further studies could also investigate the potential of N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]acetamide as a ligand in coordination chemistry.
Conclusion
In conclusion, N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]acetamide is a promising compound that has potential applications in various fields. Its ease of synthesis and purification, stability under different conditions, and anti-inflammatory and antioxidant properties make it a suitable candidate for further research. Future studies could explore the potential of N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]acetamide in the development of drugs for the treatment of inflammatory diseases, as well as its potential as a corrosion inhibitor and ligand in coordination chemistry.

Scientific Research Applications

N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]acetamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]acetamide has shown promising results as an anti-inflammatory agent, and it has also been studied for its potential as a corrosion inhibitor. Additionally, N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]acetamide has been used as a ligand in coordination chemistry.

properties

IUPAC Name

N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-6(10-8(3)13)9-5-12(4)11-7(9)2/h5-6H,1-4H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUXHIWHGJOSFNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(C)NC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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